![molecular formula C7H3ClF3NO2 B6311693 7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine CAS No. 1858250-63-1](/img/structure/B6311693.png)
7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine, also known as 7-CTFDP, is a synthetic compound that has recently been identified as a potential drug candidate for the treatment of various diseases. It is a heterocyclic compound, meaning it contains both a carbon and a nitrogen atom in its ring structure. The compound has attracted interest due to its potential for use in the development of new drugs, due to its unique chemical properties.
Mecanismo De Acción
The exact mechanism of action of 7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine is not yet known. However, it is believed to act as an inhibitor of the enzyme P450, which is involved in the metabolism of drugs and other xenobiotics. It is also believed to act as an anti-inflammatory agent, by reducing the production of pro-inflammatory cytokines. Furthermore, it has been suggested that 7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine may act as an anti-cancer agent, by inhibiting the growth of cancer cells.
Biochemical and Physiological Effects
7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the enzyme P450, which is involved in the metabolism of drugs and other xenobiotics. In addition, it has been found to reduce the production of pro-inflammatory cytokines, and to inhibit the growth of cancer cells. It has also been found to have anti-bacterial activity, and to have an effect on the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine in laboratory experiments include its low cost, its availability, and its low toxicity. In addition, its unique chemical properties make it an attractive target for drug development. However, there are some limitations to using 7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine in laboratory experiments, including its lack of solubility in water, its instability in acidic conditions, and its relatively low bioavailability.
Direcciones Futuras
There are a number of potential future directions for research involving 7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine. These include further exploration of its potential as an anti-inflammatory and anti-cancer agent, as well as its potential for use in the development of new drugs. In addition, further research could be conducted to explore the mechanism of action of 7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine, as well as its potential for use in other areas, such as the treatment of infectious diseases. Finally, further research could be conducted to explore the potential for 7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine to interact with other drugs, and to identify any potential side effects.
Métodos De Síntesis
7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine can be synthesized using a variety of methods. The most common method involves the reaction of 3-chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine-4-carboxylic acid with ammonium chloride in ethanol. This reaction yields 7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine as the major product. Other methods include the reaction of 3-chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine-4-carboxylic acid with sodium hydroxide in the presence of a base, or the reaction of 3-chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine-4-carboxylic acid with bromine in the presence of a base.
Aplicaciones Científicas De Investigación
7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine has been studied extensively in the scientific research community, primarily due to its potential for use in the development of new drugs. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial activities. In addition, 7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine has been studied for its potential to inhibit the enzyme P450, which is involved in the metabolism of drugs and other xenobiotics.
Propiedades
IUPAC Name |
6-chloro-2,3,3-trifluoro-2H-[1,4]dioxino[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-4-2-1-3-5(12-4)14-7(10,11)6(9)13-3/h1-2,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBDBMQEJVWPMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1OC(C(O2)(F)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


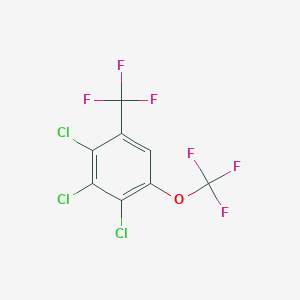
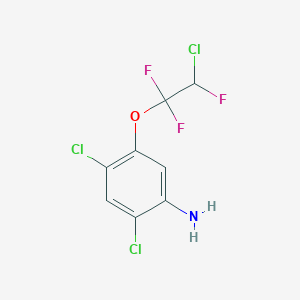

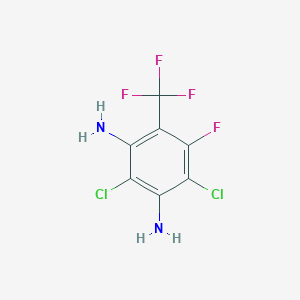
![1,1'-[(3,3,4,4,5,5-Hexafluoro-1-cyclopentene-1,2-diyl)bis(oxy)]bis[3,5-bis(trifluoromethyl)-benzene](/img/structure/B6311651.png)
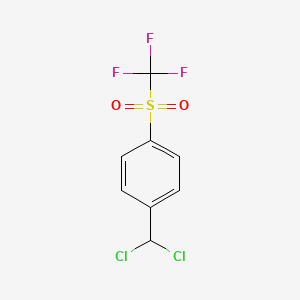

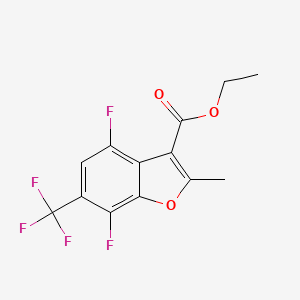
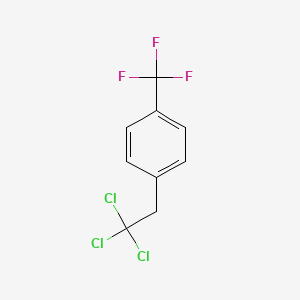
![2-(Methylthio)-8-(trifluoromethyl)-dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6311699.png)


